An In-depth Technical Guide to 2-Methyl-1-(piperidin-1-yl)propan-2-amine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 2-Methyl-1-(piperidin-1-yl)propan-2-amine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-(piperidin-1-yl)propan-2-amine, a diamine featuring a piperidine heterocycle and a sterically hindered propan-2-amine backbone. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to elucidate its molecular structure, predict its physicochemical properties, and propose a viable synthetic route. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound as a novel building block in medicinal chemistry and materials science, offering insights into its potential applications and robust methodologies for its synthesis and characterization.
Introduction: Unveiling a Novel Diamine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] Its conformational flexibility and ability to engage in hydrogen bonding significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 2-Methyl-1-(piperidin-1-yl)propan-2-amine combines this key heterocyclic motif with a short-chain aliphatic diamine structure. The presence of a tertiary carbon atom bearing both a methyl and an amino group introduces significant steric hindrance, which can modulate the reactivity and binding characteristics of the molecule. As a 1,2-diamine, this compound is of interest for its potential as a chiral ligand, a precursor to more complex molecular architectures, and a pharmacologically active agent in its own right.[2][3] The "magic methyl effect," where the addition of a methyl group can significantly enhance drug potency, further underscores the potential value of the 2-methylpropan-2-amine moiety in drug design.[4]
Molecular Structure and Physicochemical Properties
Elucidation of the Molecular Structure
The structure of 2-Methyl-1-(piperidin-1-yl)propan-2-amine is systematically derived from its IUPAC name:
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Propan-2-amine : A three-carbon chain with a primary amine group on the second carbon.
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2-Methyl : A methyl group is also attached to the second carbon of the propane chain.
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1-(piperidin-1-yl) : A piperidine ring is connected via its nitrogen atom (position 1) to the first carbon of the propane chain.
This arrangement results in the following chemical structure:
A 2D representation of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.
The structural connectivity can be visualized using the following diagram:
Caption: Connectivity diagram of 2-Methyl-1-(piperidin-1-yl)propan-2-amine.
Physicochemical Data
The molecular formula is determined to be C₉H₂₀N₂ . Based on this, the molecular weight and other key physicochemical properties are summarized in the table below. Predicted values are derived from computational algorithms and provide a valuable starting point for experimental design.[5][]
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | (Calculated) |
| Molecular Weight | 156.27 g/mol | (Calculated) |
| Predicted logP | 1.8 ± 0.5 | (Computational Prediction) |
| Predicted pKa (most basic) | 10.2 ± 0.3 | (Computational Prediction) |
| Predicted Polar Surface Area | 29.2 Ų | (Computational Prediction) |
| Hydrogen Bond Donors | 1 (primary amine) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (both nitrogens) | (Calculated) |
Proposed Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthetic Route
A plausible and efficient synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine can be achieved through the nucleophilic substitution of a suitable haloalkane precursor with piperidine. This well-established reaction is a common method for the formation of N-alkylated piperidines.[7]
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for 2-Methyl-1-(piperidin-1-yl)propan-2-amine.
This three-step synthesis begins with the commercially available 2-methyl-2-nitropropan-1-ol. The hydroxyl group is first converted to a good leaving group, such as bromide. The resulting bromo-nitroalkane then undergoes nucleophilic substitution with piperidine. Finally, reduction of the nitro group yields the target primary amine.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Synthesis of 1-Bromo-2-methyl-2-nitropropane
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To a stirred solution of 2-methyl-2-nitropropan-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add phosphorus tribromide (0.4 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, carefully pour the mixture over ice-water and extract with diethyl ether.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 1-(Piperidin-1-yl)-2-methyl-2-nitropropane
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Dissolve 1-bromo-2-methyl-2-nitropropane (1.0 eq) in a suitable solvent such as acetonitrile.
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Add piperidine (1.2 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 16 hours.
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Monitor the reaction by TLC.
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After cooling to room temperature, filter the mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Step 3: Synthesis of 2-Methyl-1-(piperidin-1-yl)propan-2-amine
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Dissolve 1-(piperidin-1-yl)-2-methyl-2-nitropropane (1.0 eq) in methanol.
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Add a catalytic amount of palladium on carbon (10 mol%).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the target compound, 2-Methyl-1-(piperidin-1-yl)propan-2-amine.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will be crucial for structural elucidation.[8][9][10] Key expected signals in the ¹H NMR spectrum would include multiplets for the piperidine protons, a singlet for the methylene bridge, and singlets for the two methyl groups. The amine protons may appear as a broad singlet.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 157.2.
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Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.
Potential Applications and Research Directions
The unique structural features of 2-Methyl-1-(piperidin-1-yl)propan-2-amine suggest several avenues for research and development:
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Medicinal Chemistry : The piperidine moiety is a well-established pharmacophore.[11][12][13] This compound could serve as a starting point for the synthesis of novel therapeutic agents. The diamine functionality allows for further derivatization to explore structure-activity relationships. Given the prevalence of piperidine in CNS-active drugs, this compound could be investigated for its potential neurological activities.
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Asymmetric Catalysis : Chiral 1,2-diamines are widely used as ligands in asymmetric catalysis.[2][3] If resolved into its enantiomers, 2-Methyl-1-(piperidin-1-yl)propan-2-amine could be explored as a novel chiral ligand for a variety of metal-catalyzed transformations.
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Materials Science : Diamines are common monomers in the synthesis of polyamides and other polymers. The incorporation of the bulky and basic piperidine-containing side chain could impart unique properties to resulting materials, such as altered solubility, thermal stability, or metal-binding capabilities.
Conclusion
2-Methyl-1-(piperidin-1-yl)propan-2-amine is a structurally interesting diamine with significant potential as a building block in various fields of chemical research. This guide has provided a detailed analysis of its structure, predicted physicochemical properties, and a plausible synthetic strategy. The combination of the pharmacologically relevant piperidine ring and a sterically defined diamine core makes this compound a compelling target for further investigation by researchers in drug discovery, catalysis, and materials science. The methodologies and insights presented herein are intended to facilitate the synthesis and exploration of this novel chemical entity.
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